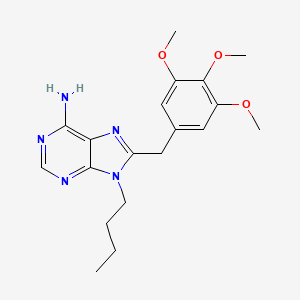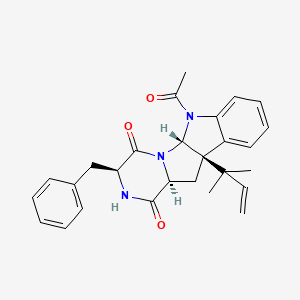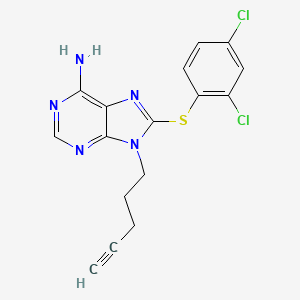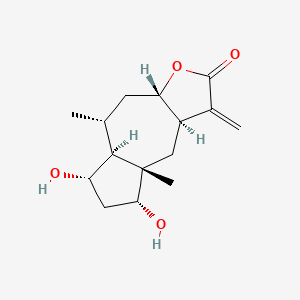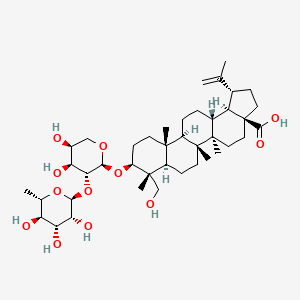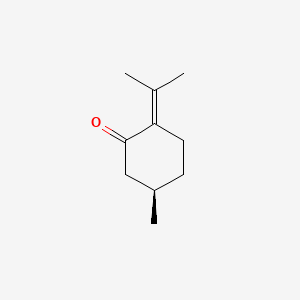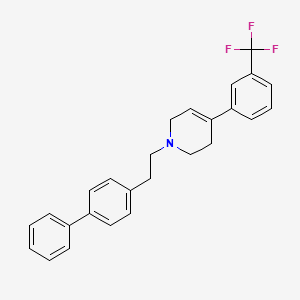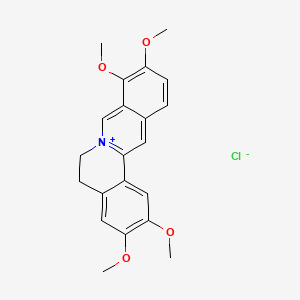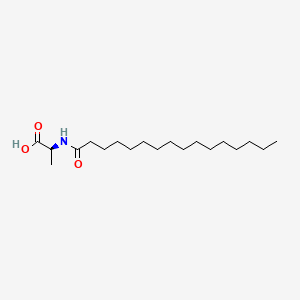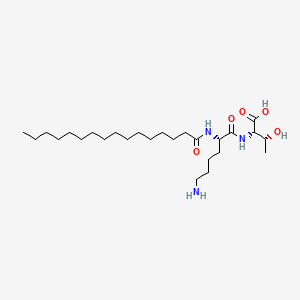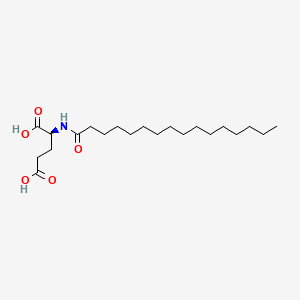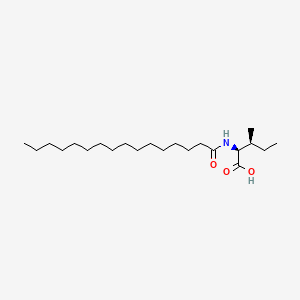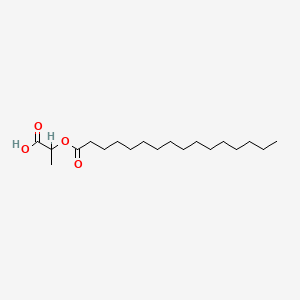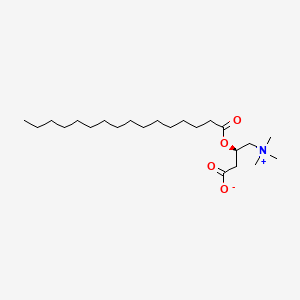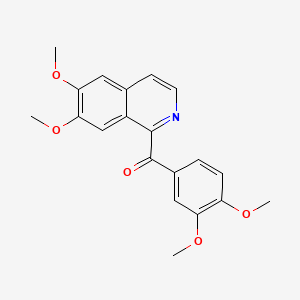
Papaveraldine
Overview
Description
Synthesis Analysis
The synthesis of papaveraldine has been studied in the past. One method involves the oxidation of papaverine to papaveraldine by SeO2 . Another study explored the biotransformation of papaverine via filamentous fungi, which resulted in several metabolites, including papaveraldine .Molecular Structure Analysis
Papaveraldine has a complex molecular structure, as indicated by its IUPAC name: (6,7-Dimethoxy-1-isoquinolinyl) (3,4-dimethoxyphenyl)methanone . The structure elucidation of the metabolites was investigated with 1D and 2D NMR and mass spectroscopy .Physical And Chemical Properties Analysis
Papaveraldine forms crystals from absolute ethanol, with a melting point of 208-209°C . It is soluble in benzene and chloroform, slightly soluble in alcohol, ether, and petroleum ether, and nearly insoluble in water, alkalis, or carbonates .Scientific Research Applications
One of the research applications of Papaverine is its biotransformation via filamentous fungi to produce new semisynthetic pharmaceuticals . This process has been utilized to study the metabolites of bioactive drugs used systemically . The metabolites were isolated from biotransformation of papaverine with various fungi via reduction, demethylation, N-oxidation, oxidation, and hydroxylation reactions . Molecular docking simulations were performed to investigate the antidiabetic potential of papaverine and its metabolites in silico .
-
Vascular Spasms Treatment
- Application : Papaverine is used to treat many types of smooth muscle spasms such as “vascular spasms” associated with acute myocardial infarction and angina pectoris .
- Method : Papaverine is administered orally, intravenously, intramuscularly, rectally, or intracavernosally .
- Results : Papaverine acts directly on the heart muscle to depress conduction and prolong the refractory period. It relaxes various smooth muscles, especially if spasm exists .
-
Visceral Spasms Treatment
- Application : Papaverine is also used to treat "visceral spasms" .
- Method : Similar to the treatment of vascular spasms, Papaverine can be administered in various ways depending on the specific condition .
- Results : The antispasmodic effect of Papaverine is a direct one, and unrelated to muscle innervation. It is practically devoid of effects on the central nervous system .
-
Erectile Dysfunction Treatment
- Application : Papaverine is used as an erectile dysfunction drug, alone or sometimes in combination .
- Method : Papaverine, when injected in penile tissue, causes direct smooth muscle relaxation and consequent filling of the corpus cavernosum with blood resulting in erection .
- Results : A topical gel is also available for ED treatment .
-
Cerebral and Coronary Vasodilator
- Application : Papaverine is used as a cerebral and coronary vasodilator in subarachnoid hemorrhage (combined with balloon angioplasty) and coronary artery bypass surgery .
- Method : Papaverine increases cerebral blood flow and decreases cerebral vascular resistance in normal subjects; oxygen consumption is unaltered .
- Results : These effects may explain the benefit reported from the drug in cerebral vascular encephalopathy .
-
Microsurgery
- Application : Papaverine is used as a smooth muscle relaxant in microsurgery where it is applied directly to blood vessels .
- Method : Papaverine is applied directly to the blood vessels during the microsurgery .
- Results : It helps in relaxing the smooth muscles of the blood vessels, making the surgery easier .
-
Cryopreservation
- Application : Papaverine is commonly used in cryopreservation of blood vessels along with other glycosaminoglycans and protein suspensions .
- Method : Papaverine functions as a vasodilator during cryopreservation when used in conjunction with verapamil, phentolamine, nifedipine, tolazoline or nitroprusside .
- Results : It helps in preserving the blood vessels during the cryopreservation process .
-
Treatment of GIT, Bile Duct, and Ureter Spasmolytic Disorders
- Application : Papaverine has been approved for the treatment of gastrointestinal tract (GIT), bile duct, and ureter spasmolytic disorders .
- Method : Papaverine is administered orally, intravenously, intramuscularly, or rectally .
- Results : Papaverine helps in relaxing the smooth muscles of the GIT, bile duct, and ureter, thus alleviating spasms .
-
Control of SARS-CoV-2
- Application : Recent research has demonstrated that Papaverine has the potential to control SARS-CoV-2 by preventing its cytopathic effect .
- Method : The exact method of application is subject to further research .
- Results : Preliminary experiments carried out both in vitro and in vivo have shown promising results .
-
High Blood Pressure Control
-
Antiviral, Cardioprotective, Anti-inflammatory, Anticancer, Neuroprotective, and Gestational Actions
- Application : Current pharmacological research has revealed that Papaverine demonstrates a variety of biological activities, including activity against viral infections, cardioprotective, anti-inflammatory, anticancer, neuroprotective, and gestational actions .
- Method : The method of application varies depending on the specific condition .
- Results : These applications are subject to ongoing research and require an extensive understanding of the mechanisms of action .
Safety And Hazards
properties
IUPAC Name |
(6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-23-15-6-5-13(10-16(15)24-2)20(22)19-14-11-18(26-4)17(25-3)9-12(14)7-8-21-19/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTBIAMBPGGIGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=NC=CC3=CC(=C(C=C32)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200239 | |
| Record name | Papaveraldine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Papaveraldine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030322 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Papaveraldine | |
CAS RN |
522-57-6 | |
| Record name | Papaveraldine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=522-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Papaveraldine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Papaveraldine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94266 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Papaveraldine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6,7-dimethoxy-1-isoquinolyl) (3,4-dimethoxyphenyl) ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.576 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PAPAVERALDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8825LX0F5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Papaveraldine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030322 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
210 °C | |
| Record name | Papaveraldine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030322 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



